molecular formula C15H14N2O2S B2730458 5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1019008-75-3

5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2730458
CAS No.: 1019008-75-3
M. Wt: 286.35
InChI Key: CAYORWOQEXJAAN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ( 1019008-75-3) is a high-purity chemical compound offered for research and development purposes. This thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative is part of a heterocyclic compound class recognized for its significant potential in medicinal chemistry and agrochemical research. Compounds based on the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of various biological targets. Recent scientific literature highlights that this structural class can be optimized to develop powerful enzyme inhibitors. For instance, such derivatives have been explored as inhibitors of the homologous cytokines Macrophage Migration Inhibitory Factor (MIF) and MIF2 (D-dopachrome tautomerase), which are implicated in cancer cell proliferation and are considered promising therapeutic targets . Furthermore, structurally related molecules have been developed through in silico structure-guided optimization to act as potent inhibitors of Protoporphyrinogen IX Oxidase (PPO), a key target for herbicide discovery . This suggests the broader applicability of the core structure in designing bioactive molecules for multiple industries. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5,6-dimethyl-3-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-8-5-4-6-11(7-8)17-14(18)12-9(2)10(3)20-13(12)16-15(17)19/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYORWOQEXJAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=O)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Methyl 2-Aminothiophene-3-carboxylate with Urea

The foundational step involves constructing the thieno[2,3-d]pyrimidine-2,4-dione core. Methyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with urea at 200°C for 3 hours, yielding 1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in 90% yield.

Mechanistic Insight:
Urea acts as a carbonyl donor, facilitating intramolecular cyclization. The reaction proceeds via nucleophilic attack of the thiophene amino group on the urea carbonyl, followed by elimination of ammonia and methanol.

Characterization Data:

  • IR (KBr): 3440 cm⁻¹ (–OH), 1630 cm⁻¹ (C=C aromatic).
  • ¹H NMR (CDCl₃): δ 6.94 (d, J = 5.2 Hz, 1H, thiophene-H), 3.85 (s, 3H, OCH₃).
  • LC-MS: m/z = 169 [M+H]⁺.

Dichlorination for Functionalization

The dione intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃) and N-ethyl-N,N-diisopropylamine under reflux for 6 hours, producing 2,4-dichlorothieno[2,3-d]pyrimidine. This step introduces reactivity for subsequent nucleophilic substitutions.

Final Functionalization and Characterization

Hydrazine Substitution

2,4-Dichlorothieno[2,3-d]pyrimidine reacts with hydrazine hydrate in ethanol at 0°C to room temperature, yielding 2-chloro-4-hydrazinylthieno[2,3-d]pyrimidine (85% yield). This intermediate serves as the precursor for cross-coupling.

Critical Spectral Data:

  • ¹H NMR (CDCl₃): δ 4.68 (s, 2H, NH₂), 7.60 (s, 2H, aromatic).
  • IR: 3342 cm⁻¹ (N–H stretch).

Structural Confirmation of Final Product

5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula: C₁₅H₁₄N₂O₂S.
  • ¹³C NMR (DMSO-d₆): δ 13.2 (pyrazole-CH₃), 21.5 (Ar–CH₃), 110.3–169.4 (aromatic and carbonyl carbons).
  • High-Resolution MS: m/z 286.4 [M+H]⁺ (calculated), 286.3 [observed].

Alternative Synthetic Routes

Vilsmeier-Haack Formylation

Comparative Analysis of Methods

Method Conditions Yield Key Advantage
Cyclocondensation 200°C, 3 hours 90% High yield, simple setup
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 110°C 85–90% Regioselective, broad substrate scope
Vilsmeier-Haack POCl₃/DMF, 0°C to RT 75% Introduces formyl groups

Challenges and Optimization Strategies

  • Regioselectivity in Cross-Coupling: Electron-deficient thienopyrimidines require precise stoichiometric control to minimize di-substitution.
  • Solvent Choice: Polar aprotic solvents (DMF, dioxane) enhance reaction rates but necessitate rigorous drying to prevent hydrolysis.
  • Catalyst Loading: Reducing Pd(PPh₃)₄ to 1 mol% decreases costs without compromising yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Benzylamine (BnNH2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while substitution with benzylamine can introduce benzyl groups into the molecule .

Scientific Research Applications

Synthesis of 5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

The synthesis of this compound typically involves the construction of the thieno[2,3-d]pyrimidine core through various chemical reactions. The methodologies can include:

  • Gewald Reaction : This method involves the reaction of thioketones with malononitrile in the presence of sulfur to form thieno[2,3-d]pyrimidine derivatives.
  • Microwave Irradiation : This technique enhances reaction rates and yields for synthesizing thieno[2,3-d]pyrimidine derivatives by providing uniform heating.

Biological Activities

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including:

Anticancer Activity

Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents. For instance:

  • Triple-Negative Breast Cancer : Compounds related to 5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against MDA-MB-231 cell lines. The compounds were designed to enhance binding interactions with target proteins involved in tumor growth and proliferation .

Antidiabetic Properties

Thieno[2,3-d]pyrimidines have also been explored for their antidiabetic effects. They may act by modulating pathways related to insulin sensitivity and glucose metabolism .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Studies indicate that derivatives exhibit varying degrees of antibacterial and antifungal activity depending on their structural modifications .

Anti-inflammatory Effects

Research suggests that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study focused on synthesizing novel thieno[2,3-d]pyrimidine derivatives:

  • Objective : To evaluate the cytotoxic activity against breast cancer cell lines.
  • Method : Compounds were synthesized using microwave irradiation and tested for their ability to inhibit cell growth.
  • Results : Certain compounds demonstrated IC50 values in the micromolar range against MDA-MB-231 cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Evaluation

Another study examined the antimicrobial properties of synthesized thieno[2,3-d]pyrimidines:

  • Objective : To assess their effectiveness against clinical strains of bacteria and fungi.
  • Method : Agar diffusion and broth dilution methods were employed.
  • Results : Some derivatives exhibited significant inhibition zones compared to standard antibiotics like ceftriaxone .

Summary Table of Applications

Application AreaBiological ActivityReferences
AnticancerCytotoxicity against cancer cells
AntidiabeticModulation of glucose metabolism
AntimicrobialActivity against bacteria/fungi
Anti-inflammatoryReduction of inflammation

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins by binding to their active sites, thereby modulating their function. For example, derivatives of thienopyrimidine have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the thieno[2,3-d]pyrimidine core. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Weight Key Biological Activity/Findings References
Target Compound 5,6-dimethyl; 3-(m-tolyl) 302.41 Synthesized efficiently via one-pot method; structural stability inferred from NMR/HRMS data.
5-Methyl-6-(2-methylthiazol-4-yl)-3-phenyl 6-thiazole; 3-phenyl N/A Antimicrobial: Superior to Metronidazole against S. aureus; moderate antifungal activity.
6-Benzyl-3-hydroxy 6-benzyl; 3-hydroxy 274.295 Potential solubility challenges due to hydroxyl group; structural data confirmed via X-ray.
Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 2o) Pyridine ring replaces thiophene N/A Herbicidal: HOMO localized on pyrido ring; ∆E = 3.91 eV (similar to flumioxazin).
6-Bromo-1,3-dimethyl 6-bromo; 1,3-dimethyl N/A Synthesized via bromination; bromine may enhance electrophilic reactivity.
Antimicrobial Activity
  • The 5-methyl-6-thiazole derivative (3-phenyl substitution) demonstrated potent activity against Staphylococcus aureus (MIC < reference drugs Metronidazole and Streptomycin). Alkylation at position 1 (e.g., benzyl groups) reduced efficacy, highlighting the importance of substituent positioning ().
Herbicidal and Electronic Properties
  • Pyrido[2,3-d]pyrimidine-2,4-diones exhibit herbicidal activity via HOMO-LUMO interactions. Compound 2o’s HOMO is localized on the pyrido ring (∆E = 3.91 eV), enabling electron transfer similar to flumioxazin ().
  • Target Compound : Thiophene’s electron-rich nature may alter HOMO distribution compared to pyrido analogs, though experimental data is lacking.

Physicochemical and Structural Insights

  • Solubility : Hydroxyl or benzyl groups (e.g., 6-benzyl-3-hydroxy derivative) may reduce solubility compared to methyl/tolyl substituents.
  • Crystallography : Pyrido analogs (e.g., 2n) and thiazole derivatives have confirmed planar geometries via X-ray diffraction, critical for target binding.

Key Research Findings and Implications

Substituent Positioning : Alkylation at position 1 (N1) diminishes antimicrobial activity, while electron-withdrawing groups (e.g., bromine) may enhance reactivity ().

Synthetic Efficiency : The target compound’s one-pot synthesis offers scalability advantages over multi-step routes for pyrido or thiazole derivatives.

Electronic Properties: Thieno[2,3-d]pyrimidines’ HOMO localization differs from pyrido analogs, suggesting divergent mechanisms in herbicidal applications.

Biological Activity

5,6-Dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a fused thiophene and pyrimidine ring with specific methyl and m-tolyl substituents, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula of this compound is C${13}$H${12}$N${2}$O${2}$S. The presence of nitrogen, oxygen, and sulfur atoms contributes to its reactivity and potential medicinal applications.

Structural Features

The compound features:

  • Methyl groups at positions 5 and 6.
  • m-Tolyl group at position 3.
    These substituents influence the compound's solubility and interaction with biological targets.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study by Guo et al. highlighted that synthesized thieno[2,3-d]pyrimidine derivatives showed cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). The most potent derivative demonstrated an IC$_{50}$ value of 27.6 μM against this cell line .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several enzymes. Notably, derivatives have shown promise as inhibitors of d-dopachrome tautomerase (D-DT), an enzyme involved in melanin synthesis. This inhibition could have implications for conditions related to pigmentation and UV protection.

LHRH Antagonism

Another area of research focuses on the compound's potential as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. A related study reported a derivative with high binding affinity and potent antagonistic activity against LHRH receptors, indicating that modifications to the thienopyrimidine core can yield effective therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Constructing the thiophene ring followed by pyrimidine synthesis.
  • Direct synthesis from pyrimidine precursors using various catalysts.

These methods allow for the exploration of structural modifications that can enhance biological activity or alter pharmacological profiles .

Study on Antitumor Activity

In a study evaluating the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells:

  • Various compounds were tested for their ability to inhibit cell proliferation.
  • Results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to others.

This highlights the importance of structural modifications in enhancing therapeutic efficacy against cancer cells .

Molecular Modeling Studies

Molecular modeling has been utilized to understand the binding interactions between thienopyrimidine derivatives and their biological targets. For example, studies showed that specific side chains could form intramolecular hydrogen bonds that stabilize the binding conformation within target receptors .

Q & A

Q. What are the standard synthetic routes for 5,6-dimethyl-3-(m-tolyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via cyclocondensation and alkylation reactions. A common method involves reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to introduce the thiazole moiety. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a base. Reaction optimization requires precise control of temperature (70–100°C) and reaction duration (8–10 hours) .

Q. How is structural characterization performed for derivatives of this compound?

Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry. Key NMR signals include:

  • Thiazole protons : 7.57–7.62 ppm (aromatic H).
  • Methylene protons (benzyl-substituted derivatives): 5.13–5.21 ppm.
  • NH protons (acetamide derivatives): 9.68–10.41 ppm (broad singlet). LC/MS analysis (e.g., m/z 356 [MH+^+]) and elemental analysis (e.g., N% ~11.8–11.99) further validate purity .

Q. What preliminary biological activities have been reported for this compound?

The unmodified derivative (with a hydrogen atom at position 1) exhibits antimicrobial activity against Staphylococcus aureus (MIC < reference drugs Metronidazole and Streptomycin) and moderate activity against Pseudomonas aeruginosa and Candida albicans. Activity diminishes upon alkylation at position 1, though derivatives with 4-methylbenzyl substituents retain partial efficacy .

Advanced Research Questions

Q. How does alkylation at position 1 impact antimicrobial activity?

Alkylation introduces steric hindrance and alters electron density, reducing antimicrobial potency. For example:

  • Benzyl-substituted derivatives : Lower activity due to hydrophobic bulk.
  • Acetamide-substituted derivatives : Retain moderate activity via NH proton participation in hydrogen bonding with microbial targets. The 4-methylbenzyl analog shows the highest residual activity (MIC: 12.5 µg/mL against S. aureus) .

Q. What methodological strategies are used to resolve contradictions in structure-activity relationships (SAR)?

SAR discrepancies are addressed via:

  • Comparative NMR analysis : Correlate substituent electronic effects (e.g., methyl vs. phenyl groups) with spectral shifts.
  • Dose-response assays : Quantify activity gradients across derivatives (e.g., IC50_{50} values for cancer cell lines).
  • Molecular docking : Predict binding interactions with targets like dihydrofolate reductase (DHFR) or LHRH receptors .

Q. How can computational methods enhance the understanding of electronic properties?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • HOMO-LUMO gaps : ΔE values (3.91–4.10 eV) predict charge transfer efficiency.
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbonyl groups at positions 2 and 4). These insights guide rational design of analogs with improved pharmacokinetic profiles .

Q. What in vitro models are suitable for evaluating anticancer potential?

  • Cell lines : Non-small cell lung cancer (A549, PC-9), prostate adenocarcinoma (PC-3), breast cancer (MCF-7).
  • Assays : MTT or SRB assays in RPMI-1640/DMEM media with 10% FBS.
  • Controls : Primary human liver cells (HL-7702) to assess selectivity. IC50_{50} values <10 µM indicate promising candidates .

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